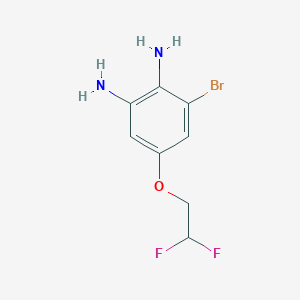
6-Bromo-4-(2,2-difluoroethoxy)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-(2,2-difluoroethoxy)benzene-1,2-diamine: is a chemical compound with the molecular formula C8H9BrF2N2O and a molecular weight of 267.07 g/mol . This compound is characterized by the presence of a bromine atom, two fluorine atoms, and an ethoxy group attached to a benzene ring, along with two amine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-(2,2-difluoroethoxy)benzene-1,2-diamine typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by Clemmensen reduction . The process begins with the acylation of a benzene ring, followed by the introduction of the bromine and difluoroethoxy groups. The final step involves the reduction of the acyl group to an alkane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-(2,2-difluoroethoxy)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Halogen atoms (like bromine) can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, 6-Bromo-4-(2,2-difluoroethoxy)benzene-1,2-diamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure makes it valuable for creating polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 6-Bromo-4-(2,2-difluoroethoxy)benzene-1,2-diamine involves its interaction with specific molecular targets. It may function as a competitive inhibitor of enzymes such as cytochrome P450, which are involved in the metabolism of organic compounds . The compound’s effects are mediated through its binding to these enzymes, altering their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
- 4-Bromo-2,6-difluorobenzoic acid
- 2-Bromo-6-fluorobenzoic acid
Comparison: Compared to similar compounds, 6-Bromo-4-(2,2-difluoroethoxy)benzene-1,2-diamine is unique due to the presence of both bromine and difluoroethoxy groups attached to the benzene ring. This combination of functional groups imparts distinct chemical properties, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C8H9BrF2N2O |
|---|---|
Molecular Weight |
267.07 g/mol |
IUPAC Name |
3-bromo-5-(2,2-difluoroethoxy)benzene-1,2-diamine |
InChI |
InChI=1S/C8H9BrF2N2O/c9-5-1-4(14-3-7(10)11)2-6(12)8(5)13/h1-2,7H,3,12-13H2 |
InChI Key |
PISOWUTWGMXFIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)Br)OCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















